

Application Notes and Protocols for Oral Gavage Formulation of CP-105696

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Compound of Interest

Compound Name: CP-105696

Cat. No.: B1669461

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These application notes provide detailed protocols for the preparation of **CP-105696**, a potent and selective Leukotriene B4 (LTB4) receptor antagonist, for oral gavage in preclinical research settings.^{[1][2]} The following protocols address the poor aqueous solubility of **CP-105696** by utilizing common and effective formulation strategies to achieve a clear solution or a uniform suspension suitable for administration.

Physicochemical Properties of CP-105696

Property	Value	Reference
Molecular Formula	C28H28O4	^[1]
Molecular Weight	428.52 g/mol	^[1]
In Vitro IC50	8.42 nM (for LTB4 receptor binding)	^[1]
Solubility	DMSO: 100 mg/mL (with sonication)	^{[1][3]}

Experimental Protocols

The selection of an appropriate vehicle is critical for the successful oral administration of poorly soluble compounds like **CP-105696**. Below are three validated protocols for the formulation of **CP-105696**, each yielding a solution with a solubility of at least 2.5 mg/mL.^{[1][3]}

Protocol 1: Co-solvent Formulation (DMSO, PEG300, Tween-80, Saline)

This protocol utilizes a co-solvent system to achieve a clear solution of **CP-105696** suitable for oral gavage.

Materials:

- **CP-105696** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)

Procedure:

- Weigh the required amount of **CP-105696** powder.
- Dissolve the **CP-105696** powder in DMSO to create a stock solution. For example, to prepare a 2.5 mg/mL final solution, you can start with a 25 mg/mL stock in DMSO.
- In a separate tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
- Add 10% of the final volume from the **CP-105696** DMSO stock solution to the vehicle mixture.
- Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[3]

Example for 1 mL of 2.5 mg/mL solution:

- Add 100 μ L of 25 mg/mL **CP-105696** in DMSO to a mixture of 400 μ L PEG300, 50 μ L Tween-80, and 450 μ L Saline.[\[3\]](#)

Protocol 2: Oil-Based Formulation (DMSO, Corn Oil)

This protocol uses corn oil as the vehicle, which is a common choice for lipophilic compounds.

Materials:

- **CP-105696** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Weigh the required amount of **CP-105696** powder.
- Dissolve the **CP-105696** powder in DMSO to create a stock solution (e.g., 25 mg/mL).
- Add the desired volume of the DMSO stock solution to corn oil to achieve the final target concentration. The final formulation should contain 10% DMSO and 90% corn oil.[\[1\]](#)
- Vortex the mixture thoroughly to ensure a clear solution.

Protocol 3: Methylcellulose Suspension

For some studies, a suspension in an aqueous vehicle may be preferred.

Materials:

- **CP-105696** powder
- 0.5% Methylcellulose in water

Procedure:

- Weigh the required amount of **CP-105696** powder.
- Prepare a 0.5% methylcellulose solution in purified water. This may require heating and stirring to fully dissolve.
- Triturate the **CP-105696** powder with a small amount of the methylcellulose vehicle to form a paste.
- Gradually add the remaining vehicle while continuously mixing to form a uniform suspension. In some studies, **CP-105696** has been administered orally in a 0.5% methylcellulose vehicle. [\[1\]](#)[\[3\]](#)

Quantitative Data Summary for Formulations

Formulation Component	Protocol 1	Protocol 2	Protocol 3
CP-105696	≥ 2.5 mg/mL	≥ 2.5 mg/mL	Dependent on study requirements
DMSO	10%	10%	-
PEG300	40%	-	-
Tween-80	5%	-	-
Saline	45%	-	-
Corn Oil	-	90%	-
Methylcellulose	-	-	0.5%
Resulting Solution	Clear Solution	Clear Solution	Suspension

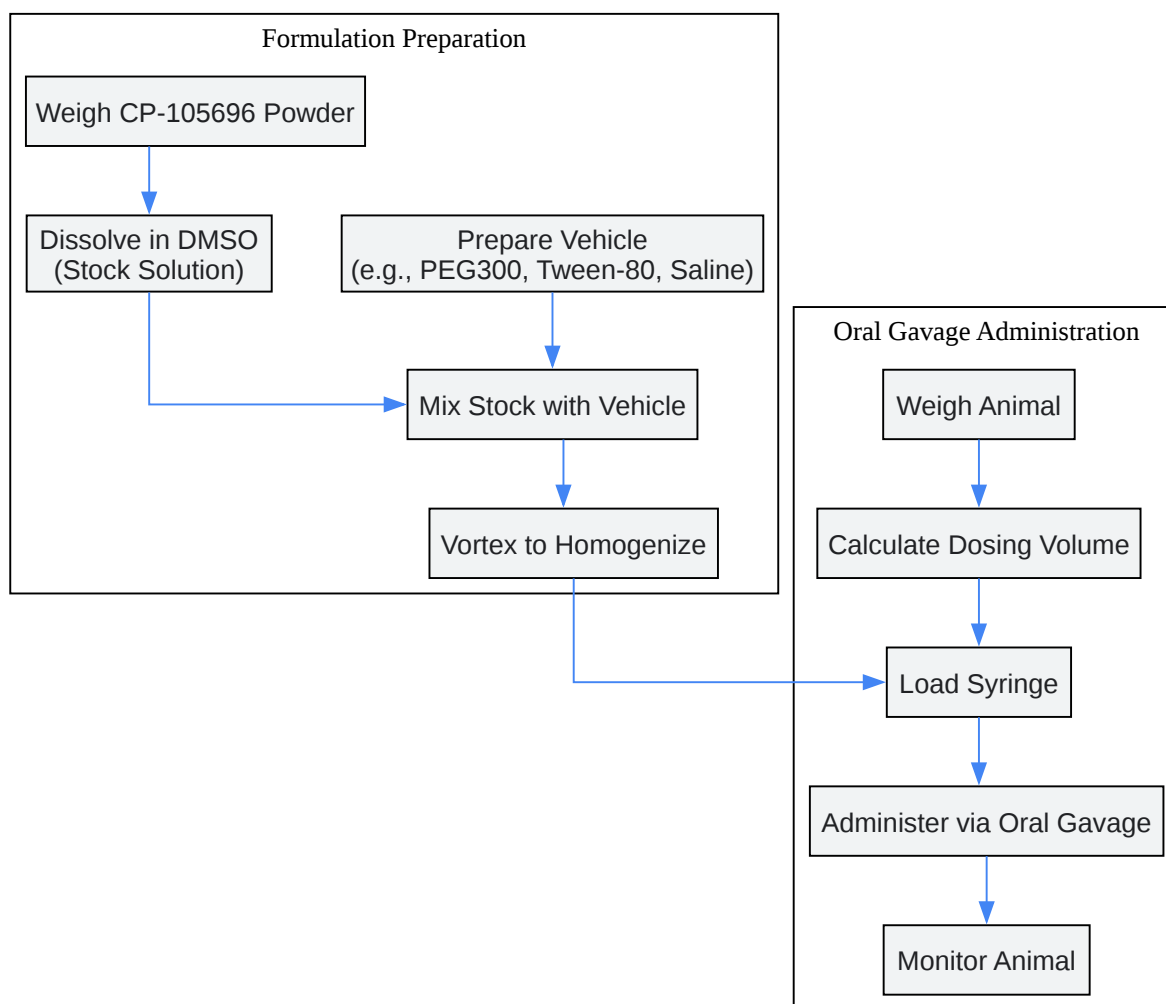
Oral Gavage Administration

Procedure:

- Accurately weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[\[4\]](#)

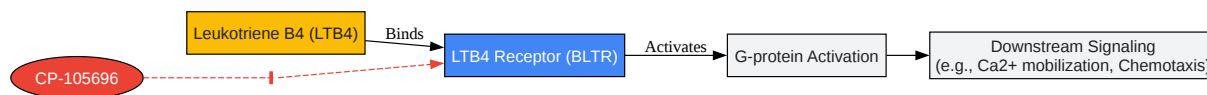
- Select the appropriate gauge and length of gavage needle for the size of the animal.[4]
- Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass easily without force.[4][5]
- Once the needle is properly positioned in the esophagus, slowly administer the formulated compound.[4][5]
- Carefully remove the gavage needle.
- Monitor the animal for any signs of distress after administration.[6]

Visualizations



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Caption: Experimental workflow for **CP-105696** formulation and oral gavage.



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Caption: Simplified signaling pathway of LTB4 and the inhibitory action of **CP-105696**.

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